6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 877635-48-8
VCID: VC7405475
InChI: InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3
SMILES: CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

CAS No.: 877635-48-8

Cat. No.: VC7405475

Molecular Formula: C20H18N2O5S

Molecular Weight: 398.43

* For research use only. Not for human or veterinary use.

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate - 877635-48-8

Specification

CAS No. 877635-48-8
Molecular Formula C20H18N2O5S
Molecular Weight 398.43
IUPAC Name [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Standard InChI InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3
Standard InChI Key RCDXRUFVWLUGMG-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • 4-Oxo-4H-pyran-3-yl core: A six-membered lactone ring with a ketone group at position 4, contributing to electrophilic reactivity.

  • [(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl side chain: A pyrimidine ring substituted with methyl groups at positions 4 and 6, connected via a sulfanyl (-S-) bridge to the pyranone core. This moiety enhances potential interactions with biological targets through hydrogen bonding and π-stacking.

  • 3-Methoxybenzoate ester: An aromatic ester group with a methoxy substituent at position 3, influencing solubility and steric effects.

The IUPAC name, [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate, reflects this arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₈N₂O₅S
Molecular Weight398.43 g/mol
SMILESCC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C
InChI KeyRCDXRUFVWLUGMG-UHFFFAOYSA-N
CAS Number877635-48-8

Electronic and Steric Features

  • Electrophilic Sites: The pyranone’s ketone group (C=O) and the pyrimidine’s nitrogen atoms create regions of high electron density, facilitating nucleophilic attacks or coordination with metal ions.

  • Steric Hindrance: The 4,6-dimethyl groups on the pyrimidine ring and the 3-methoxybenzoate group introduce steric bulk, potentially affecting binding affinity in biological systems.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Pyranone Core: Cyclization of γ-keto esters or oxidation of dihydropyran derivatives.

  • Introduction of the Sulfanyl-Methyl Group: Nucleophilic substitution between a pyranone bromide and 4,6-dimethylpyrimidine-2-thiol under basic conditions.

  • Esterification with 3-Methoxybenzoic Acid: Activation of the benzoic acid (e.g., via acyl chloride) followed by coupling with the hydroxyl group on the pyranone ring.

Optimization Challenges

  • Yield Improvements: Side reactions, such as over-oxidation of the sulfanyl group or ester hydrolysis, require controlled reaction conditions (e.g., low temperatures, inert atmospheres).

  • Purification: Chromatographic techniques are essential due to the compound’s moderate solubility in common organic solvents.

Physicochemical Characterization

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the hydrophobic pyrimidine and benzoate groups.

  • Thermal Stability: The ester linkage may render the compound prone to hydrolysis under acidic or alkaline conditions.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretches (1680–1720 cm⁻¹) and S-C vibrations (650–750 cm⁻¹).

  • NMR: Distinct signals for pyranone C-4 (δ 190–200 ppm in ¹³C NMR) and pyrimidine methyl groups (δ 2.0–2.5 ppm in ¹H NMR).

Future Research Directions

Priority Investigations

  • Biological Screening: In vitro assays against cancer cell lines, microbial strains, and inflammatory markers.

  • Structural Modifications: Synthesis of analogs with enhanced solubility (e.g., carboxylate salts) or target specificity.

  • Computational Modeling: Molecular docking studies to identify putative protein targets.

Technological Applications

  • Material Science: Use as a ligand for metal-organic frameworks (MOFs) due to its sulfur and nitrogen donor atoms.

  • Drug Delivery: Nanoformulations to overcome solubility limitations.

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